4-(3-Oxopropyl)benzonitrile
Description
Contextualization of Benzonitrile (B105546) Derivatives in Modern Synthetic Chemistry
Benzonitrile and its derivatives are a cornerstone of modern synthetic chemistry, valued for their dual nature as both stable aromatic scaffolds and reactive functional groups. atamankimya.comwikipedia.orgsolubilityofthings.com The nitrile group (-C≡N) is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, and carboxylic acids, through well-established chemical transformations. wikipedia.org This reactivity makes benzonitrile derivatives crucial intermediates in the synthesis of a diverse range of organic compounds, from pharmaceuticals and agrochemicals to dyes and advanced materials. atamankimya.comatamanchemicals.comlookchem.com
The aromatic ring of benzonitrile can be readily substituted, allowing for the introduction of various functional groups that can modulate the electronic properties and steric environment of the molecule. This adaptability has made benzonitrile derivatives indispensable in the construction of complex molecular frameworks. researchgate.net Their ability to participate in a variety of coupling reactions further enhances their utility as building blocks in the assembly of intricate target molecules. researchgate.net The stability of the benzonitrile core under many reaction conditions allows for selective transformations at other parts of the molecule, a critical aspect in multi-step syntheses. lookchem.com
Significance of the Oxopropyl Functionality in Targeted Organic Transformations
The oxopropyl group, a three-carbon chain bearing a terminal aldehyde or ketone, is a highly significant functional motif in organic synthesis. Its importance stems from the reactivity of the carbonyl group, which serves as a key site for carbon-carbon and carbon-heteroatom bond formation. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, enabling chain elongation and the introduction of diverse substituents.
Furthermore, the presence of α-hydrogens to the carbonyl group allows for enolate formation, opening up a rich field of reactivity, including aldol (B89426) condensations and α-functionalization reactions. The oxopropyl group is a common precursor for the synthesis of various heterocyclic systems. beilstein-journals.org For instance, it can readily participate in condensation reactions with dinucleophiles to form five- or six-membered rings, a strategy frequently employed in the synthesis of pyridines, pyrimidines, and other important heterocyclic scaffolds. beilstein-journals.orgnih.gov The transformation of the oxo group into other functionalities, such as hydroxyl or amino groups, further extends its synthetic utility.
Overview of Current Research Trajectories for 4-(3-Oxopropyl)benzonitrile
The unique combination of a reactive nitrile and a versatile oxopropyl group within the same molecule makes this compound a particularly attractive building block in contemporary organic synthesis. Current research trajectories are largely focused on leveraging this dual functionality for the efficient construction of complex, biologically relevant molecules.
One prominent area of research involves the use of this compound in multicomponent reactions to synthesize highly substituted heterocyclic compounds. For example, it has been employed in the synthesis of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which are of interest as potential kinase inhibitors. nih.gov In these reactions, both the aldehyde and the nitrile group can participate in the cyclization cascade, leading to the rapid assembly of complex structures from simple starting materials.
Another significant research direction is the use of this compound as a precursor for the synthesis of isoindolinone derivatives. researchgate.net These scaffolds are present in a variety of natural products and pharmaceutically active compounds. The oxopropyl chain can be strategically manipulated to introduce substituents at specific positions of the isoindolinone core, allowing for the generation of diverse molecular libraries for biological screening.
Furthermore, the individual reactivity of the functional groups is being exploited. The aldehyde can be used in reactions such as the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, while the nitrile group can be transformed into other functionalities post-cyclization to further diversify the resulting molecular architecture. beilstein-journals.org
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 136295-53-9 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Topological Polar Surface Area | 40.9 Ų angenechemical.com |
| XLogP3 | 1.3 angenechemical.com |
Selected Research Applications of this compound
| Research Area | Synthetic Application | Reference |
| Medicinal Chemistry | Synthesis of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as potential ALK5 inhibitors. | nih.gov |
| Heterocyclic Synthesis | Precursor in the copper-catalyzed three-component cascade cyclization to form 3-(2-oxopropyl)-2-arylisoindolinones. | researchgate.net |
| Heterocyclic Synthesis | Starting material in the synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. | beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRYTDTOZKFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456850 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-53-9 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 4 3 Oxopropyl Benzonitrile and Its Analogs
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical synthetic plan by identifying key chemical bonds that can be disconnected.
For 4-(3-Oxopropyl)benzonitrile, two primary disconnection points offer strategic advantages.
Disconnection of the Cα-Cβ bond of the propyl chain: This disconnection breaks the bond between the second and third carbon atoms relative to the benzonitrile (B105546) ring. This approach leads to two synthons: a 4-cyanobenzyl anion and a two-carbon electrophilic synthon corresponding to acetaldehyde (B116499).
4-Cyanobenzyl anion synthon: The synthetic equivalent for this nucleophile could be 4-cyanobenzyl bromide, which can be used to form an organometallic reagent like a Grignard or organolithium reagent, or used in reactions with a suitable two-carbon nucleophile.
Acetaldehyde electrophile synthon: The synthetic equivalent is typically acetaldehyde itself or, more practically, an acetaldehyde enolate equivalent.
Disconnection of the Ar-C bond: This strategy involves cleaving the bond between the aromatic ring and the propyl side chain. This yields a 4-cyanophenyl anion or radical synthon and a 3-oxopropyl cation synthon.
4-Cyanophenyl anion synthon: The corresponding synthetic equivalent is an organometallic reagent such as 4-cyanophenylmagnesium bromide (derived from 4-bromobenzonitrile) or a related organopalladium species generated in situ during cross-coupling reactions.
3-Oxopropyl cation synthon: A suitable synthetic equivalent for this electrophile is acrolein or a related 3-halopropanal derivative. Allyl alcohol can also serve as a precursor in palladium-catalyzed reactions. nih.govresearchgate.net
These disconnections form the basis for the synthetic routes discussed in the following sections.
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several distinct synthetic strategies have been developed.
One of the most direct routes involves the selective reduction of the carbon-carbon double bond of 4-cyanocinnamaldehyde. This α,β-unsaturated aldehyde serves as a readily available precursor. The key challenge in this approach is to reduce the C=C bond without affecting the aldehyde or the nitrile functional groups. This can be achieved through conjugate reduction (1,4-addition of a hydride). A specific method employs a Hantzsch ester as the reducing agent in the presence of a catalyst. chemicalbook.com
Table 1: Synthesis of this compound from 4-Cyanocinnamaldehyde
| Precursor | Reducing Agent | Catalyst | Solvent | Temperature | Time | Yield |
| 4-Cyanocinnamaldehyde | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Dibenzylammonium trifluoroacetate | Tetrahydrofuran | 20°C | 5 h | 93% chemicalbook.com |
Palladium-catalyzed cross-coupling reactions, specifically the Heck reaction, provide an efficient method for forming the crucial aryl-carbon bond. organic-chemistry.org This route utilizes 4-iodobenzonitrile (B145841) and allyl alcohol as the coupling partners. nih.govrsc.org The reaction proceeds via the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the allyl alcohol double bond. Subsequent β-hydride elimination and tautomerization of the resulting enol intermediate yield the final aldehyde product. researchgate.net This method is attractive due to the direct use of allyl alcohol, avoiding the need for pre-functionalized three-carbon synthons. rsc.org
Similar to the route using 4-iodobenzonitrile, 4-bromobenzonitrile (B114466) can also be used as the aryl halide precursor in a Heck reaction with allyl alcohol. sigmaaldrich.com While aryl bromides are generally less reactive than aryl iodides, advancements in catalyst design, including the use of specific ligands like phosphines or N-heterocyclic carbenes (NHCs), have made this transformation highly efficient. nih.govorganic-chemistry.org The reaction conditions, such as the choice of base, solvent, and temperature, are critical for achieving high yields.
Table 2: Typical Conditions for Heck Coupling of Aryl Halides with Allyl Alcohol
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature |
| 4-Iodobenzonitrile | Pd(OAc)₂ or PdCl₂ | None or PPh₃ | NaHCO₃ or Et₃N | DMF or Molten TBAB | 80-120°C researchgate.net |
| 4-Bromobenzonitrile | Pd(OAc)₂ | PPh₃ or NHC Precursor | K₂CO₃ or Cs₂CO₃ | DMF, Dioxane | 100-140°C nih.gov |
A more classical, multi-step approach offers flexibility and can be adapted from various starting materials. A plausible sequence involves an initial C-C bond formation (alkylation), followed by functional group manipulations (reduction and oxidation) to install the aldehyde.
One hypothetical pathway could begin with a Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid. The ketone can be reduced, and the resulting carboxylic acid can be converted to an amide, which is then dehydrated to the nitrile. The terminal alcohol would then be oxidized to the aldehyde. A more direct sequence might involve:
Alkylation: Reaction of a 4-cyanophenyl organometallic reagent (e.g., prepared from 4-bromobenzonitrile) with oxetane. This ring-opening reaction forms 4-(3-hydroxypropyl)benzonitrile (B1278913) after workup.
Oxidation: Selective oxidation of the primary alcohol in 4-(3-hydroxypropyl)benzonitrile to the corresponding aldehyde. This step requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin oxidation are suitable.
This sequence systematically builds the target molecule by installing the carbon skeleton first, followed by adjustment of the oxidation state at the terminal carbon of the propyl chain.
Green Chemistry Approaches: Utilization of Ionic Liquids for Benzonitrile Scaffold Formation
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have found fertile ground in the synthesis of benzonitriles. pharmacyjournal.in A significant development in this area is the use of ionic liquids (ILs) as a sustainable alternative to conventional volatile organic solvents. pharmacyjournal.in Ionic liquids are salts that are liquid at or near room temperature and are characterized by their non-volatility, non-flammability, and thermal and chemical stability. pharmacyjournal.in
In the context of benzonitrile synthesis, ionic liquids can serve multiple roles, acting as the reaction medium, a catalyst, and a phase separator, thereby streamlining the entire process. rsc.orgnih.govresearchgate.net For instance, a novel green synthetic route for benzonitrile preparation from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using a specific ionic liquid, [HSO3-b-Py]·HSO4. rsc.orgresearchgate.net This ionic liquid not only facilitates the reaction but also eliminates the need for a metal salt catalyst. rsc.orgresearchgate.net The reaction proceeds with high efficiency, achieving a 100% conversion of benzaldehyde and a 100% yield of benzonitrile under optimized conditions. rsc.orgresearchgate.net
A key advantage of using ionic liquids is the ease of product separation and catalyst recycling. nih.gov After the reaction, the mixture often separates into two phases, with the product in an organic phase and the ionic liquid in an aqueous phase. nih.gov This allows for simple decantation or extraction of the product, and the ionic liquid can be recovered by evaporating the water and reused in subsequent reactions with minimal loss of activity. nih.gov This approach not only enhances the economic viability of the process but also significantly reduces its environmental footprint.
The versatility of this green methodology is demonstrated by its applicability to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, consistently producing excellent yields of the corresponding nitriles. rsc.orgnih.gov
Table 1: Green Synthesis of Benzonitrile using Ionic Liquid
| Reactants | Ionic Liquid | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Benzaldehyde, Hydroxylamine hydrochloride | [HSO3-b-Py]·HSO4 | None (IL acts as catalyst) | 120 | 2 | 100 | 100 |
Multi-component Condensation Reactions Integrating Benzonitrile Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. bohrium.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a time- and resource-efficient manner.
In the realm of benzonitrile chemistry, MCRs can be employed to construct highly substituted aromatic rings and other complex structures. For example, a one-pot multi-component cyclization reaction involving an aromatic aldehyde, malononitrile, and ethyl alpha-bromoacetate in the presence of pyridine (B92270) can lead to polysubstituted benzene derivatives. bohrium.com While this specific reaction does not directly yield this compound, it illustrates the potential of MCRs to assemble the core benzonitrile scaffold with various functional groups.
Another relevant class of reactions is the Knoevenagel condensation, which is often a key step in multi-component sequences. nih.govnih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, to form a new carbon-carbon double bond. nih.govnih.gov Tandem reactions that combine an initial oxidation of a benzyl (B1604629) alcohol to the corresponding aldehyde, followed by an in-situ Knoevenagel condensation with malononitrile, have been developed. uni-regensburg.de These processes can be performed in environmentally friendly solvents like water and under visible light irradiation, further enhancing their green credentials. uni-regensburg.de
The application of such multi-component strategies to the synthesis of this compound could involve the use of a suitably protected aldehyde precursor that can participate in a condensation reaction, followed by deprotection and further functionalization to install the oxopropyl side chain. The inherent convergency of MCRs makes them an attractive approach for the rapid generation of libraries of substituted benzonitrile analogs for various applications.
Preparation of Substituted Analogs (e.g., 5-Methoxy-2-(3-oxopropyl)-benzonitrile)
The synthesis of substituted analogs of this compound, such as 5-Methoxy-2-(3-oxopropyl)benzonitrile, requires regioselective control over the introduction of substituents on the benzene ring. bldpharm.com The synthetic strategy for such compounds often involves a multi-step sequence starting from a commercially available, appropriately substituted precursor.
For instance, the synthesis of 5-Methoxy-2-(3-oxopropyl)benzonitrile could commence from a methoxy-substituted benzaldehyde. A common route to introduce the nitrile functionality is through the conversion of an aldehyde to a nitrile. This can be achieved via a one-pot reaction involving the formation of an oxime from the aldehyde with a hydroxylamine salt, followed by dehydration to the nitrile. google.comresearchgate.net
Once the methoxy-benzonitrile scaffold is in place, the oxopropyl group can be introduced at the 2-position. This might be accomplished through a variety of C-C bond-forming reactions. For example, a metal-catalyzed cross-coupling reaction could be employed if a suitable handle, such as a halogen, is present at the 2-position. Alternatively, a nucleophilic addition of an organometallic reagent bearing the protected oxopropyl chain to a suitable electrophilic center on the ring could be envisioned.
A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the reduction of a precursor like 1,6-dimethoxynaphthalene (B30794) to afford a tetralone intermediate, such as 5-methoxy-2-tetralone. patsnap.com This ketone could then be subjected to reactions that open the non-aromatic ring and functionalize the side chain to generate the desired 3-oxopropyl group, followed by the introduction of the nitrile function.
The synthesis of these analogs often requires careful optimization of reaction conditions to ensure high yields and regioselectivity, and to avoid unwanted side reactions.
Catalytic Systems in Synthetic Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogs benefits greatly from the application of various catalytic systems, from precious metal catalysts to more sustainable base metals and innovative photoredox catalysis.
Palladium-Catalyzed Cyanation Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org The palladium-catalyzed cyanation of aryl halides and pseudohalides (like triflates) is a widely used and highly effective method for the synthesis of benzonitriles. bohrium.comrsc.orgnih.gov This methodology has largely superseded classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.gov
The first palladium-catalyzed cyanation was reported in 1973, and since then, significant advancements have been made in terms of catalyst development, reaction conditions, and substrate scope. bohrium.com Modern palladium-catalyzed cyanation reactions can be performed with a variety of cyanide sources, including potassium cyanide, sodium cyanide, and zinc cyanide. google.com The choice of cyanide source, ligand, base, and solvent is crucial for the success of the reaction and can influence the catalyst's activity and stability. organic-chemistry.org
A common challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center and inhibit the catalytic cycle. bohrium.com To overcome this, various strategies have been developed, such as the use of specific ligands that promote the desired reductive elimination step, the addition of additives that modulate the cyanide concentration, or the use of less soluble cyanide sources like zinc cyanide. bohrium.comacs.org
Recent developments have focused on making these reactions more practical and sustainable. This includes the use of low catalyst loadings, milder reaction conditions, and the development of one-pot procedures that convert phenols to benzonitriles via in situ formation of an aryl imidazolylsulfonate, which then undergoes palladium-catalyzed cyanation. organic-chemistry.org These advancements have made palladium-catalyzed cyanation a robust and versatile tool for the synthesis of a wide array of functionalized benzonitriles. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Cyanation Reactions
| Aryl Precursor | Cyanide Source | Catalyst System (Catalyst/Ligand) | Conditions | Yield (%) |
| Aryl Imidazolylsulfonates | K4[Fe(CN)6] | [(allyl)PdCl]2 / DPEphos | MeCN-H2O, 75 °C | High |
| Aryl Iodides | Zn(CN)2 | Pd(OAc)2 / PPh3 | Toluene, 100 °C, 24 h | Moderate to Excellent |
| (Hetero)aryl Chlorides/Bromides | K4[Fe(CN)6] | Pd2(dba)3 / Ligand | ≤ 100 °C, 1 h | High |
Application of Base-Metal Catalysis in Related Oxopropylbenzonitrile Synthesis
While palladium has been the dominant metal in cross-coupling reactions, its high cost and toxicity have spurred interest in the development of catalytic systems based on more abundant and less toxic base metals, such as iron, copper, nickel, and cobalt. islandscholar.ca Base-metal catalysis aligns with the principles of green and sustainable chemistry by reducing reliance on precious metals. islandscholar.ca
In the context of benzonitrile synthesis, base-metal catalysts have shown promise in various transformations. For example, copper-catalyzed cyanation reactions, while older than their palladium counterparts, have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions and broader substrate scope.
Although specific examples of base-metal catalysis for the direct synthesis of this compound were not prominently featured in the initial search, the general principles of base-metal catalysis can be applied. For instance, nickel-catalyzed cross-coupling reactions are well-established and could potentially be used for the cyanation of aryl halides or for the introduction of the oxopropyl side chain. Iron, being the most abundant and one of the least toxic transition metals, is a particularly attractive candidate for developing sustainable catalytic processes.
The development of base-metal catalysts often involves the use of carefully designed ligands that can stabilize the various oxidation states of the metal during the catalytic cycle and promote the desired reactivity. islandscholar.ca As research in this area continues to expand, it is anticipated that efficient and selective base-metal-catalyzed methods for the synthesis of complex benzonitriles like this compound will become more prevalent.
Organic Photoredox Catalysis for Targeted Functionalization
Organic photoredox catalysis has emerged as a powerful and versatile platform for organic synthesis, enabling a wide range of transformations under mild and environmentally friendly conditions. nih.govresearchgate.netcancer.govacs.org This approach utilizes organic dyes as photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate organic molecules and generate reactive radical intermediates. researchgate.net
One of the key advantages of organic photoredox catalysis is the ability to perform reactions that are often challenging to achieve with traditional thermal methods. nih.gov This includes the functionalization of C-H bonds, which allows for the direct modification of a molecule's scaffold without the need for pre-installed functional groups. cancer.govacs.org
For a molecule like this compound, organic photoredox catalysis could be employed for targeted functionalization of either the aromatic ring or the aliphatic side chain. For example, a photoredox-catalyzed Minisci-type reaction could be used to introduce alkyl or other functional groups onto the benzonitrile ring. nih.gov Alternatively, the C-H bonds on the oxopropyl side chain could be selectively functionalized through hydrogen atom transfer (HAT) processes mediated by the photocatalyst. researchgate.net
The field of organic photoredox catalysis is rapidly evolving, with the development of new and more powerful organic photocatalysts with tailored redox properties. nih.gov These catalysts offer a cost-effective and sustainable alternative to precious metal-based photoredox catalysts. nih.gov The application of these innovative catalytic systems holds great promise for the development of novel and efficient routes for the synthesis and late-stage functionalization of this compound and its analogs, opening up new avenues for the discovery of molecules with unique properties. rsc.org
Heterogeneous Catalysis (e.g., Ferric Hydrogensulfate) in Multicomponent Reactions
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step, are highly valued for their efficiency and atom economy. nih.gov The use of heterogeneous catalysts in these reactions further enhances their appeal by simplifying catalyst recovery and reuse, contributing to greener chemical processes. mdpi.com Ferric hydrogensulfate, Fe(HSO4)3, has emerged as a noteworthy heterogeneous catalyst for various organic transformations. researchgate.netnih.gov It is recognized for being inexpensive, easy to prepare and handle, and highly reusable. researchgate.net
In the context of synthesizing nitrile-containing compounds, ferric hydrogensulfate has proven effective. For instance, it efficiently catalyzes the conversion of various aldehydes into the corresponding nitriles using hydroxylamine hydrochloride. orgchemres.org This method offers high yields and a straightforward workup procedure. orgchemres.org The catalyst's solid and acidic nature allows it to facilitate reactions under mild conditions. researchgate.net Research has demonstrated its successful application in one-pot, four-component condensations to produce β-amido ketones and esters, where a benzonitrile derivative can be one of the reactants. researchgate.net
The reusability of Fe(HSO4)3 is a key advantage; it can be recovered by simple filtration, washed, and reused multiple times without a significant loss of catalytic activity. nih.govresearchgate.net This characteristic is particularly beneficial for industrial applications where cost and waste reduction are paramount.
Table 1: Application of Ferric Hydrogensulfate in Nitrile-Related Syntheses
| Reaction Type | Reactants | Catalyst Loading | Solvent | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Tetrazole Synthesis | Benzonitrile, Sodium Azide | 10 mol% | DMF | Reflux, 18h | 96 | nih.govresearchgate.net |
| Amide Synthesis | Benzonitrile | 30 mol% | Water | Reflux, 48h | 72 | nih.gov |
Process Intensification and Reaction Engineering
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production methods. cetjournal.it This is often achieved by redesigning reactor technology and integrating reaction and separation steps. For a compound like this compound, these principles can lead to significant improvements in manufacturing.
Continuous flow chemistry has become a powerful tool for process intensification. europa.eu In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu This technology offers substantial advantages over traditional batch processing, including enhanced safety due to the small reaction volumes, superior heat and mass transfer, and the potential for automation and scalability. europa.eunih.gov
For nitrile synthesis, flow processes can mitigate the risks associated with hazardous reagents or highly exothermic reactions. europa.eu For example, the catalytic transfer hydrogenation of benzonitrile to produce primary amines has been successfully demonstrated in a continuous-flow setup using a packed-bed reactor with a palladium on carbon (Pd/C) catalyst. qub.ac.uk This approach allows for safe handling of the hydrogenation process and easy separation of the solid catalyst from the product stream. qub.ac.uk Photochemical reactions, which can be difficult to scale in batch reactors due to light penetration issues, are also well-suited for flow systems, enabling novel synthetic routes to complex heterocyclic structures. nih.govsemanticscholar.org
Table 2: Comparison of Batch vs. Continuous Flow Processing for a Representative Reaction
| Parameter | Batch Processing | Continuous Flow Processing | Source |
|---|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. | europa.eunih.gov |
| Heat Transfer | Limited by the surface-area-to-volume ratio, can lead to localized hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio of microreactors. | europa.eu |
| Scalability | Scaling up can be complex and may require significant process redesign. | Straightforward scaling by running the system for longer periods ("scaling out"). | semanticscholar.org |
| Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and mixing. | europa.eu |
| Productivity | Can be limited by downtime between batches for cleaning and setup. | Higher productivity through continuous operation and automation. | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Systematic optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This involves adjusting variables such as temperature, pressure, solvent, catalyst concentration, and reactant stoichiometry. illinois.edu
In modern chemical synthesis, optimization is often aided by statistical methods like Design of Experiments (DoE) and kinetic modeling. beilstein-journals.org These approaches allow researchers to efficiently explore a wide range of reaction parameters and identify the optimal conditions with a minimal number of experiments. For instance, in developing a continuous flow nitration process, kinetic modeling was used to understand the reaction mechanism and determine the ideal temperature, reactant concentrations, and residence time to achieve a high conversion rate of 87.4%. beilstein-journals.org
Closed-loop optimization workflows, which combine robotic experimentation with machine learning algorithms, represent the cutting edge of reaction optimization. illinois.edu Such systems can autonomously perform experiments, analyze the results, and decide on the next set of conditions to test, rapidly converging on a highly optimized process. illinois.edu This methodology has been successfully applied to complex reactions like the Suzuki-Miyaura coupling, significantly improving average yields compared to benchmark conditions developed through traditional methods. illinois.edu
Table 3: Example of Parameter Optimization in a Chemical Synthesis
| Parameter | Range Explored | Optimal Value | Effect on Outcome | Source |
|---|---|---|---|---|
| Temperature | 0 - 40 °C | 40 °C | Increased reaction rate and conversion. | beilstein-journals.org |
| Reactant Molar Ratio | 2:1 - 5:1 | 4.4:1 | Maximized conversion while minimizing side reactions. | beilstein-journals.org |
| Solvent Concentration | 90 - 98% H₂SO₄ | 94% H₂SO₄ | Balanced catalyst activity and reactant solubility. | beilstein-journals.org |
| Residence Time | 2 - 20 min | 12.36 min | Provided sufficient time for reaction completion without product degradation. | beilstein-journals.org |
Advanced Purification and Isolation Techniques in Research-Scale Synthesis
The isolation and purification of the target compound are crucial final steps in any synthesis. At the research scale, the primary goal is to obtain a highly pure sample for characterization and further studies. Several advanced techniques are employed to achieve this.
Column chromatography is one of the most powerful and widely used purification methods in organic synthesis. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while a mobile phase (solvent) passes through it. By carefully selecting the stationary and mobile phases, it is possible to separate the desired product from unreacted starting materials, catalysts, and byproducts. google.com
For nitrile compounds, which are often moderately polar, silica gel column chromatography is a standard procedure. google.com The crude product from the reaction is dissolved in a minimal amount of solvent and loaded onto the column, followed by elution with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane.
Other essential techniques include:
Liquid-Liquid Extraction: This is often the first step in the workup process, used to separate the organic product from aqueous solutions containing inorganic salts or other water-soluble impurities.
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity. This process relies on the difference in solubility of the compound and its impurities at different temperatures.
Distillation: For liquid products, distillation (including vacuum distillation for high-boiling point compounds) can be used to separate components based on differences in their boiling points.
The choice of purification method depends on the physical properties of the target compound (solid vs. liquid, polarity, stability) and the nature of the impurities present in the crude reaction mixture.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ferric hydrogensulfate |
| Benzonitrile |
| Sodium Azide |
| Hydroxylamine hydrochloride |
| β-amido ketones |
| Palladium on carbon (Pd/C) |
| Ethyl acetate |
| Hexane |
| Silica |
Iii. Mechanistic Organic Chemistry of 4 3 Oxopropyl Benzonitrile Reactions
Intrinsic Reactivity Profile of the Nitrile and Carbonyl Functional Groups
Both the nitrile and ketone functional groups feature a polarized pi system, rendering the carbon atoms electrophilic. libretexts.orgncert.nic.in In the nitrile group, the electronegative nitrogen atom polarizes the carbon-nitrogen triple bond. Similarly, the oxygen atom in the carbonyl group withdraws electron density from the carbonyl carbon. chemistrysteps.comuomustansiriyah.edu.iq This inherent electrophilicity is the primary driver for the characteristic reactions of 4-(3-Oxopropyl)benzonitrile, which predominantly involve nucleophilic attack at these carbon centers. uomustansiriyah.edu.iqopenstax.org
A resonance structure for the nitrile group can be drawn that places a positive charge on the carbon atom, highlighting its electrophilic nature. libretexts.orglibretexts.org This makes the nitrile susceptible to attack by a wide range of nucleophiles. libretexts.org Likewise, the carbonyl carbon's electrophilicity is a cornerstone of its reactivity, inviting attack from nucleophiles to form a tetrahedral alkoxide intermediate. ncert.nic.in
| Functional Group | Hybridization of Carbon | Key Reactive Feature | Common Nucleophilic Reactions |
|---|---|---|---|
| Nitrile (-C≡N) | sp | Electrophilic Carbon | Reduction, Hydrolysis, Addition of Organometallics |
| Ketone (C=O) | sp² | Electrophilic Carbon | Reduction, Nucleophilic Addition, Enolate Formation |
The nitrile group of this compound can undergo several important transformations, most notably reduction and hydrolysis.
Reduction to Primary Amines: The reduction of nitriles to primary amines is a synthetically valuable reaction, commonly achieved with powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This initial attack breaks one of the pi bonds of the triple bond to form an imine anion intermediate. libretexts.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer then reduces the imine anion to a dianion. libretexts.orglibretexts.org Subsequent quenching of the reaction with an aqueous workup protonates the dianion to yield the final primary amine, 4-(3-aminopropyl)benzonitrile. libretexts.org
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comopenstax.org In an acid-catalyzed mechanism, the nitrogen atom of the nitrile is first protonated. chemistrysteps.comyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org After nucleophilic attack and a subsequent proton transfer, an amide intermediate is formed. chemistrysteps.comlibretexts.org This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid, 4-(2-carboxyethyl)benzoic acid.
The ketone group in this compound is a site of rich chemical reactivity, primarily involving nucleophilic additions to the carbonyl carbon.
Nucleophilic Addition Reactions: Aldehydes and ketones readily undergo nucleophilic addition reactions. ncert.nic.in A strong nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon atom's hybridization changes from sp² to sp³. ncert.nic.in This intermediate is then protonated, typically during a workup step, to yield the final alcohol product. masterorganicchemistry.com For instance, the reduction of the ketone with a milder reducing agent like Sodium Borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, 4-(3-hydroxypropyl)benzonitrile (B1278913), without affecting the nitrile group. The mechanism follows this two-step pattern of nucleophilic attack by a hydride followed by protonation. masterorganicchemistry.com Similarly, the addition of Grignard reagents or organolithium reagents would lead to the formation of tertiary alcohols. msu.edu
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, which involves the cleavage of a carbon-carbon bond. uomustansiriyah.edu.iq A more relevant transformation for ketones is the haloform reaction, which occurs if the ketone is a methyl ketone. ncert.nic.in This reaction involves oxidation at the methyl group linked to the carbonyl carbon. ncert.nic.in
Elucidation of Reaction Mechanisms
To rigorously determine the precise pathway a reaction follows, chemists employ several experimental techniques. These methods provide deep insights into transition states, intermediates, and the sequence of bond-breaking and bond-forming events.
Isotopic labeling is a powerful technique for tracking the fate of specific atoms throughout a chemical reaction. wikipedia.orgias.ac.in By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C), researchers can follow the labeled atom's position in the products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgfiveable.me This provides unambiguous evidence for proposed mechanistic pathways. ias.ac.in
For example, to confirm the mechanism of ketone reduction in this compound, one could use a deuterated reducing agent like Sodium Borodeuteride (NaBD₄). Following the reaction and workup with a standard proton source (H₂O), the resulting alcohol would be analyzed. If the deuterium is found exclusively on the carbon that previously bore the carbonyl oxygen, it supports a mechanism of direct hydride (or deuteride) transfer to the carbonyl carbon.
| Reactant | Reagents | Expected Product | Mechanistic Implication |
|---|---|---|---|
| This compound | 1. NaBD₄ 2. H₂O | 4-(3-Deuterio-3-hydroxypropyl)benzonitrile | Confirms direct nucleophilic attack of deuteride on the carbonyl carbon. |
The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is a sensitive probe for determining whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the slowest step. princeton.edu
For a reaction involving this compound, KIE analysis could be used to study reactions involving the cleavage of a C-H bond alpha to the carbonyl group, such as in an enolate formation. If the deprotonation at the alpha-carbon by a base is the rate-determining step, substituting the alpha-hydrogens with deuterium would result in a significantly slower reaction rate, indicating a primary KIE. Conversely, if the KIE is close to unity (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step. princeton.edu
While many reactions of nitriles and ketones are polar in nature, the involvement of radical intermediates is also possible, particularly under specific conditions such as initiation by light, heat, or radical initiators. acs.orgresearchgate.net The cyano group can act as a radical acceptor, providing a pathway for constructing various molecular structures through radical cascade reactions. rsc.org
Investigating the potential for radical pathways in reactions of this compound would involve experiments designed to detect or trap radical intermediates. For instance, the addition of a radical scavenger, such as TEMPO, to the reaction mixture could be performed. If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for the involvement of a radical mechanism. Electron transfer reduction of the nitrile group using a reagent like Samarium(II) Iodide (SmI₂) is known to proceed through imidoyl-type radicals. acs.org Applying such conditions to this compound could initiate intramolecular radical cyclization, where a radical generated at the nitrile could potentially attack the aromatic ring or other parts of the molecule, leading to novel cyclic products.
Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity and Selectivity
The reactivity of this compound is profoundly influenced by the electronic nature of substituents on the aromatic ring. The inherent electron-withdrawing character of the nitrile group (-CN) deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, although the latter typically requires strong activation and is less common. fiveable.me More significantly, the nitrile group's electronic influence extends to the reactivity of the remote aldehyde functionality.
Electron-Withdrawing Groups (EWGs): The nitrile group itself is a potent electron-withdrawing group. fiveable.me Its presence reduces the electron density of the aromatic ring. This deactivation makes the carbonyl carbon of the oxopropyl group more electrophilic. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring. libretexts.org However, the strongly electron-withdrawing nitrile group counteracts this effect to some extent by pulling electron density away from the ring and, inductively, from the side chain.
When additional electron-withdrawing groups (e.g., -NO₂, -CF₃) are present on the aromatic ring, the electrophilicity of the carbonyl carbon is further enhanced. This generally leads to an increase in the rate of nucleophilic addition reactions at the aldehyde. For instance, in reductions using hydride reagents, benzonitriles bearing electron-withdrawing groups react much faster than those with electron-donating groups. nih.gov A similar trend can be expected for nucleophilic additions to the aldehyde group of substituted this compound derivatives.
Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) onto the aromatic ring increases the electron density of the benzene ring. This increased electron density can be delocalized, which in turn reduces the electrophilicity of the carbonyl carbon in the oxopropyl side chain. studypug.com Consequently, the rate of nucleophilic addition reactions at the aldehyde is expected to decrease. Studies on the reduction of benzonitriles have shown that electron-donating groups necessitate more forcing reaction conditions, such as higher temperatures. nih.gov
The interplay of these electronic effects is crucial for controlling the selectivity of reactions. For example, in a molecule with multiple electrophilic sites, the relative reactivity can be tuned by the appropriate choice of substituents.
| Substituent on Aromatic Ring | Electronic Effect | Predicted Effect on Aldehyde Reactivity | Predicted Effect on Nitrile Reactivity (Reduction) |
| -NO₂ (para to nitrile) | Strong EWG | Increased rate of nucleophilic addition | Increased rate of reduction |
| -Cl (ortho to nitrile) | Inductive EWG | Moderately increased rate of nucleophilic addition | Increased rate of reduction |
| -H (unsubstituted) | Neutral | Baseline reactivity | Baseline reactivity |
| -CH₃ (meta to nitrile) | Weak EDG | Decreased rate of nucleophilic addition | Decreased rate of reduction |
| -OCH₃ (para to nitrile) | Strong EDG | Significantly decreased rate of nucleophilic addition | Decreased rate of reduction |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Stereochemical Control and Diastereoselectivity in Syntheses
The synthesis of derivatives of this compound can involve the formation of new stereocenters, making stereochemical control a critical aspect. The prochiral nature of the aldehyde's carbonyl carbon allows for enantioselective or diastereoselective additions of nucleophiles.
When a chiral nucleophile or a chiral catalyst is employed, the two faces of the planar carbonyl group (re and si faces) can be differentiated, leading to an excess of one enantiomer. Aromatic interactions can play a significant role in controlling the stereoselectivity of such reactions. nih.gov
Diastereoselectivity arises when the substrate already contains a stereocenter, or when a new stereocenter is formed in the presence of another. For instance, in an aldol-type reaction involving the enolate derived from the aldehyde of this compound, the approach of an electrophile to the enolate face can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer. While specific studies on this compound are scarce, general principles of stereoselective reactions of aldehydes and ketones can be applied. For example, the reaction of substituted aromatic aldehydes with chiral reagents has been shown to proceed with varying degrees of diastereoselectivity, influenced by the electronic nature of the aromatic substituents. acs.org Electron-poor aromatic aldehydes have been observed to yield higher diastereoselectivity in certain allylation reactions. acs.org
In intramolecular reactions, the stereochemical outcome is often dictated by the conformational preferences of the transition state. For a molecule like this compound, intramolecular cyclization reactions could lead to the formation of cyclic products with defined stereochemistry. The rigidity or flexibility of the transition state, influenced by substituents and reaction conditions, would be key to achieving high diastereoselectivity.
| Reaction Type | Potential for Stereocontrol | Influencing Factors | Expected Outcome |
| Nucleophilic addition to aldehyde | High | Chiral nucleophile, chiral catalyst, aromatic interactions | Enantiomeric excess of the resulting alcohol |
| Aldol (B89426) reaction | High | Substrate control, reagent control (chiral auxiliaries) | Diastereomeric excess of the β-hydroxy aldehyde/ketone |
| Intramolecular cyclization | Moderate to High | Ring size of the transition state, substituents | Formation of a major diastereomer of the cyclic product |
Comprehensive Studies on Reaction Scope and Substrate Specificity
The bifunctional nature of this compound, containing both an aldehyde and a nitrile group, allows for a diverse range of chemical transformations. The substrate scope of reactions involving this compound is broad, though the specificity for one functional group over the other is a key consideration.
Reactions at the Aldehyde Group: The aldehyde is generally more reactive towards nucleophiles than the nitrile. quora.com Common reactions include:
Reduction: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the nitrile group intact.
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of secondary alcohols.
Wittig Reaction: Conversion of the aldehyde to an alkene.
Reductive Amination: Formation of amines via reaction with an amine and a reducing agent.
Reactions at the Nitrile Group: The nitrile group is less electrophilic than the aldehyde but can undergo several important transformations: libretexts.orglibretexts.org
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat. openstax.org
Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the nitrile to a primary amine. This would likely also reduce the aldehyde. libretexts.orgopenstax.org
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis yields ketones. libretexts.org
Chemoselectivity: The different reactivity of the aldehyde and nitrile groups allows for selective transformations. For example, the aldehyde can be protected as an acetal, allowing for reactions to be carried out exclusively at the nitrile group. Subsequently, deprotection of the acetal would regenerate the aldehyde.
The substrate scope for reactions involving substituted this compound derivatives would depend on the electronic nature of the substituents. As discussed, electron-withdrawing groups would enhance the reactivity of both functional groups towards nucleophiles, while electron-donating groups would decrease it.
A study on the electrochemical amidation of benzaldehyde (B42025) derivatives demonstrated a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups, although yields varied. researchgate.net This suggests that reactions at the aldehyde of this compound would likely be compatible with a range of aromatic substituents.
| Reagent/Reaction Condition | Targeted Functional Group | Expected Product | Potential for Side Reactions |
| NaBH₄, MeOH | Aldehyde | 4-(3-Hydroxypropyl)benzonitrile | Low |
| 1. CH₃MgBr, 2. H₃O⁺ | Aldehyde | 4-(3-(1-Hydroxyethyl)propyl)benzonitrile | Possible addition to nitrile at higher temperatures |
| H₂/Pd-C | Aldehyde and/or Nitrile | Depending on conditions, can reduce aldehyde, nitrile, or both | Over-reduction is possible |
| 1. LiAlH₄, 2. H₂O | Aldehyde and Nitrile | 4-(4-Aminobutyl)benzyl alcohol | High reactivity, low selectivity |
| H₃O⁺, Δ | Nitrile | 4-(3-Oxopropyl)benzoic acid | Aldehyde may undergo hydration or other acid-catalyzed reactions |
Iv. Derivatization Strategies and Synthetic Utility in Advanced Organic Materials
Synthesis of Complex Molecular Architectures Featuring the 4-(3-Oxopropyl)benzonitrile Moiety
The unique structure of this compound has been leveraged to construct a variety of intricate molecular frameworks, including several heterocyclic systems with significant scientific interest.
The aldehyde functionality of this compound serves as a key component in multicomponent reactions for the synthesis of highly substituted imidazole (B134444) derivatives. In a notable example, this compound undergoes a reaction with a 1,2-dione compound and ammonium (B1175870) acetate (B1210297) in acetic acid. nih.gov This reaction, a variation of the Radziszewski synthesis, proceeds by heating the mixture, leading to the formation of a trisubstituted imidazole ring. nih.govresearchgate.net
Specifically, the reaction of this compound with 1-(benzo nih.govresearchgate.netdioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione and ammonium acetate at 120 °C yields 4-(3-(4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)propyl)benzonitrile. nih.gov This transformation highlights the utility of the propionaldehyde (B47417) group in constructing complex heterocyclic systems. The resulting imidazole derivatives are of interest in medicinal chemistry due to their potential biological activities. nih.govresearchgate.net
A comparative synthesis using homologs of this compound demonstrates the versatility of this reaction. nih.gov
Table 1: Synthesis of Imidazole Derivatives
| Aldehyde Reactant | Product | Yield |
|---|---|---|
| 4-(2-Oxoethyl)benzonitrile | 4-((4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)benzonitrile | 30% |
| This compound | 4-(2-(4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzonitrile | 49% |
| 4-(4-Oxobutyl)benzonitrile | 4-(3-(4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)propyl)benzonitrile | 36% |
Source: Adapted from research findings. nih.gov
Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry. enamine.netmedwinpublishers.com The aldehyde group of this compound can be transformed to an imine, which can then undergo a [2+2] cycloaddition reaction, such as the Staudinger synthesis, with a ketene (B1206846) to form a β-lactam (azetidin-2-one) ring. mdpi.com This approach allows for the incorporation of the 4-cyanophenylpropyl moiety into the azetidine (B1206935) scaffold.
The synthesis of these derivatives is crucial as 3-amino-azetidines are key intermediates for a variety of biologically active compounds. google.com The functionalization of the azetidine ring, enabled by precursors like this compound, provides access to a larger number of derivatives for applications such as the development of tachykinin antagonists and antiviral compounds. google.com The introduction of the this compound moiety can influence the conformational rigidity and biological activity of the resulting molecule. enamine.net
The this compound scaffold is a precursor for the synthesis of ureidopropanamide derivatives. A key synthetic step involves the reductive amination of the aldehyde group to form an amine. This amine can then be reacted with an appropriate isocyanate to yield the final ureidopropanamide.
A series of ureidopropanamide derivatives have been developed and studied for their potential as agonists for the formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation. researchgate.net For instance, the synthesis of (S)-1-(3-(4-cyanophenyl)-1-(indolin-1-yl)-1-oxopropan-2-yl)-3-(4-fluorophenyl)urea highlights a related structural motif, demonstrating the utility of a cyanophenyl-containing propyl backbone in creating potent and selective modulators of biological targets. researchgate.net
Naphthyridine scaffolds are important in drug discovery, particularly as kinase inhibitors for cancer treatment. google.com The aldehyde functionality of this compound or a derivative can participate in cyclocondensation reactions, such as the Friedländer annulation, to construct the naphthyridine ring system. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. While direct use of this compound is not explicitly detailed, its aldehyde group makes it a suitable candidate for such synthetic strategies, providing a pathway to 2,4-diaryl-substituted nih.govenamine.netnaphthyridines.
Role as a Versatile Synthetic Intermediate and Building Block
Beyond its use in constructing specific heterocyclic systems, this compound is a versatile intermediate and building block in organic synthesis. nih.govsigmaaldrich.com Its bifunctionality allows for sequential or orthogonal chemical modifications, providing access to a diverse range of molecular structures.
Homologation reactions are chemical processes that extend a carbon chain by a specific repeating unit, often a methylene group (-CH2-). wikipedia.org this compound, with its reactive aldehyde group, is an ideal starting material for such transformations.
Classic homologation reactions that can be applied to this compound include:
Wittig Reaction: Reaction with methoxymethylenetriphenylphosphine would yield an enol ether, which can be hydrolyzed to the corresponding homologous aldehyde, 4-(4-oxobutyl)benzonitrile. wikipedia.org
Arndt-Eistert Synthesis: While typically applied to carboxylic acids, the aldehyde can be first oxidized to the corresponding carboxylic acid, 4-(2-carboxyethyl)benzonitrile. This acid can then be subjected to the Arndt-Eistert reaction sequence (conversion to acid chloride, reaction with diazomethane, and Wolff rearrangement) to yield the one-carbon homologated carboxylic acid. wikipedia.org
Seyferth-Gilbert Homologation: This reaction allows for the conversion of the aldehyde in this compound into a terminal alkyne. Subsequent manipulation of the alkyne can lead to various elongated structures. wikipedia.org
These homologation strategies significantly enhance the synthetic utility of this compound, allowing for the systematic extension of the propyl chain and the creation of a homologous series of compounds for structure-activity relationship studies and materials science applications.
Rational Design and Development of Structural Analogs
The rational design of structural analogs of this compound allows for the fine-tuning of its chemical and physical properties. By systematically altering aspects of the molecule, such as the position of substituents, the length of the alkyl chain, or the introduction of other functional groups, researchers can develop new compounds with tailored characteristics for specific applications.
Altering the position of the oxoalkyl chain on the benzonitrile (B105546) ring or changing the length of the chain results in positional isomers with distinct reactivity and utility.
3-(2-Oxopropyl)benzonitrile : This isomer, with the oxo-propyl group at the meta-position, is a known chemical entity. epa.govfluorochem.co.uk Its different electronic and steric environment compared to the para-isomer can influence its reactivity in cyclization reactions and its properties in resulting materials.
4-(2-Oxoethyl)benzonitrile : Shortening the alkyl chain by one carbon gives this analog, also known as 4-cyanophenylacetaldehyde. It has been utilized in the synthesis of substituted imidazoles in a similar fashion to its three-carbon chain counterpart, demonstrating that the chain length can be varied while retaining the fundamental reactivity needed for certain heterocyclic syntheses. nih.govtandfonline.com
4-(4-Oxobutyl)benzonitrile : Extending the alkyl chain to a four-carbon unit yields this analog. It also serves as a precursor in the synthesis of imidazole derivatives, indicating a degree of tolerance for chain length in these reactions. nih.govtandfonline.com The related ester, methyl 4-(4-oxobutyl)benzoate, is a known intermediate in the synthesis of pharmaceuticals. chemsynthesis.comchemicalbook.com The corresponding meta-isomer, 3-(4-oxobutyl)benzonitrile, is also documented. sigmaaldrich.com
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |
|---|---|---|---|
| This compound | 136295-53-9 | C10H9NO | Imidazole Synthesis nih.govtandfonline.com |
| 3-(2-Oxopropyl)benzonitrile | 73013-50-0 | C10H9NO | Intermediate epa.govfluorochem.co.uk |
| 4-(2-Oxoethyl)benzonitrile | 76113-58-1 | C9H7NO | Imidazole Synthesis nih.govtandfonline.com |
| 4-(4-Oxobutyl)benzonitrile | Not available | C11H11NO | Imidazole Synthesis nih.govtandfonline.com |
| 3-(4-Oxobutyl)benzonitrile | 2228180-19-4 | C11H11NO | Intermediate sigmaaldrich.com |
Introducing substituents onto the alkyl chain can significantly impact the steric and electronic properties of the molecule. The synthesis of 4-(2,2-dimethyl-3-oxopropyl)benzonitrile has been reported, created through the alkylation of isobutyraldehyde (B47883) with α-bromo-p-tolunitrile, followed by a reduction-oxidation sequence. rsc.org The final product was isolated as a colorless oil by flash chromatography. nsf.govnih.gov The presence of the gem-dimethyl group adjacent to the aldehyde can influence the stereochemical outcome of reactions and alter the conformation of the side chain, which can be a useful design element in materials science.
Creating a carbon-carbon double bond in the propyl chain results in an α,β-unsaturated ketone, commonly known as a chalcone (B49325). (E)-4-(3-Oxoprop-1-en-1-yl)benzonitrile is synthesized via a Claisen-Schmidt condensation between 4-cyanobenzaldehyde (B52832) and an appropriate methyl ketone in the presence of a base like sodium hydroxide. nih.gov These chalcone derivatives are of interest due to their conjugated system, which can give rise to useful optical properties. nih.gov For example, the synthesis and computational study of derivatives like (E)-4-(3-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile have been explored. researchgate.netresearchgate.net The extended π-system in these molecules makes them candidates for applications in nonlinear optics and as intermediates for other complex heterocyclic systems through Michael addition or cycloaddition reactions. chiet.edu.egraco.cat
The existing functional groups on this compound and its analogs can be chemically transformed to introduce new reactivity.
Halogenation: The position alpha to the ketone is readily halogenated under acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.org This reaction is synthetically useful, as the resulting α-haloketones are potent electrophiles. For example, the bromination of a related acetophenone, 4-cyanoacetophenone, yields 4-(2-bromoacetyl)benzonitrile. This bromo-derivative is a key precursor for building heterocyclic rings like thiazoles. researchgate.netnih.gov Similarly, the bromination of methyl 4-(4-oxobutyl)benzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN has been shown to selectively occur at the position alpha to the ketone. This strategy can be applied to this compound to create reactive intermediates for further elaboration. google.comgoogle.com
V. Computational Chemistry and Theoretical Studies
Molecular Structure and Conformation Analysis
The precise three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its properties. Computational analysis provides a detailed picture of the most stable structures and the energy associated with different spatial arrangements.
Density Functional Theory (DFT) is a robust quantum mechanical method widely used for determining the electronic structure of molecules. It is particularly effective for calculating the equilibrium geometry, which corresponds to the lowest energy arrangement of atoms. For benzonitrile (B105546) derivatives, methods such as B3LYP combined with basis sets like 6-311+G(d,p) have been shown to provide an excellent balance between accuracy and computational cost researchgate.net.
These calculations optimize the molecule's geometry to find the most stable structure, providing precise data on bond lengths, bond angles, and dihedral angles. Once the equilibrium geometry is established, the same DFT methods can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between calculated and experimental infrared (IR) and Raman spectra can confirm the molecular structure and provide a complete assignment of the vibrational modes researchgate.netresearchgate.net.
Table 1: Predicted Equilibrium Geometry Parameters for 4-(3-Oxopropyl)benzonitrile (Illustrative Data) This table presents typical values expected from a DFT/B3LYP calculation for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Length | C-C (Alkyl) | ~1.53 Å |
| Bond Angle | C-C≡N | ~179° |
| Bond Angle | C-C(O)-C | ~118° |
Table 2: Key Calculated Vibrational Frequencies for this compound (Illustrative Data) This table lists characteristic vibrational modes and their expected frequency ranges based on studies of related functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Stretching | C≡N (Nitrile) | 2220 - 2260 |
| Stretching | C=O (Ketone) | 1700 - 1725 |
| Stretching | C-H (Aromatic) | 3000 - 3100 |
| Stretching | C-H (Alkyl) | 2850 - 3000 |
| In-plane Bending | Aromatic Ring | 1400 - 1600 |
Molecules with single bonds, like the oxopropyl side chain in this compound, are not static. Rotation around these bonds leads to different spatial arrangements known as conformations libretexts.org. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them.
Table 3: Hypothetical Relative Energies of this compound Conformers (Illustrative Data) This table illustrates how the relative stability of different spatial arrangements (conformers) would be presented.
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conformer A | Fully extended chain (Global Minimum) | 0.00 | 75.5 |
| Conformer B | Gauche arrangement 1 | 1.10 | 12.1 |
| Conformer C | Gauche arrangement 2 | 1.25 | 9.5 |
| Conformer D | Higher energy arrangement | 2.50 | 2.9 |
Reaction Pathway and Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing a step-by-step map of how reactants are converted into products.
For any chemical reaction, computational methods can be used to map the potential energy surface that connects reactants and products nrao.edu. This involves identifying all stable intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along the lowest energy reaction path.
The energy difference between the reactants and the transition state is the activation energy (Ea) fsu.edulibretexts.org. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed rsc.org. This profile provides fundamental insights into the reaction's feasibility (thermodynamics) and speed (kinetics). For instance, calculations could model the reduction of the ketone group or addition to the nitrile, revealing the energy barriers for each potential process.
Table 4: Hypothetical Reaction Energy Profile for Ketone Reduction (Illustrative Data) This table shows an example of calculated energetics for a hypothetical reaction involving the molecule.
| Species | Description | Relative Enthalpy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.0 |
| Transition State (TS) | Highest energy point on pathway | +22.5 (Activation Barrier) |
| Product | Reduced alcohol product | -15.0 (Reaction Enthalpy) |
Beyond mapping specific reaction paths, computational methods can predict a molecule's general reactivity and the likely sites of chemical attack. DFT calculations provide information about the distribution of electrons within the molecule, which governs its chemical behavior nih.gov.
Several key descriptors are used to predict reactivity:
Molecular Electrostatic Potential (MEP): This maps the charge distribution onto the molecule's surface, visually identifying electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO indicates regions likely to donate electrons (nucleophilic attack), while the LUMO indicates regions likely to accept electrons (electrophilic attack). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity nih.gov.
Fukui Functions: These indices provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, or radical attack.
For this compound, these calculations would likely identify the carbonyl carbon as a primary electrophilic site and the nitrile nitrogen and oxygen atoms as nucleophilic sites. Such predictions are invaluable for designing synthetic routes and understanding potential metabolic pathways rsc.org.
Theoretical Investigations of Intermolecular Interactions and Molecular Recognition in Model Systems
The behavior of a molecule is heavily influenced by its interactions with its environment, whether with solvent molecules, other solutes, or a biological receptor. Theoretical methods are essential for characterizing these non-covalent interactions nih.gov.
Computational studies can model the interactions between this compound and other molecules in detail. This includes:
Hydrogen Bonding: The ketone oxygen and nitrile nitrogen can act as hydrogen bond acceptors, an interaction that can be precisely modeled to determine its strength and geometry acs.orgchemrxiv.org.
π-π Stacking: The electron-rich benzonitrile ring can engage in stacking interactions with other aromatic systems.
van der Waals Forces: These ubiquitous, weaker interactions are also quantified in high-level calculations.
These studies are often performed on model systems, such as a single molecule of this compound interacting with a few solvent molecules (e.g., water, methanol) mdpi.com. Understanding these fundamental interactions is the first step toward predicting solubility, crystal packing, and molecular recognition—the specific binding of a molecule to a receptor, which is the basis for many biological processes nih.gov.
Table 5: Potential Intermolecular Interactions for this compound (Illustrative Data) This table outlines the types of non-covalent interactions the molecule can form and their typical energy ranges.
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | C=O ∙∙∙ H-Donor | -3 to -7 |
| Hydrogen Bond | C≡N ∙∙∙ H-Donor | -2 to -5 |
| π-π Stacking | Benzene (B151609) Ring ∙∙∙ Aromatic Ring | -1 to -4 |
| Dipole-Dipole | C=O ∙∙∙ C=O | -1 to -3 |
Quantum Chemical Calculations for Electronic Properties and Spectroscopic Correlates
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule stemming from its electronic structure. Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be highly accurate for describing the experimental data of organic molecules, including benzonitrile derivatives.
Methodological Approach A typical study would involve optimizing the molecular geometry of this compound using a functional like B3LYP in combination with a basis set such as 6-311++G(d,p). researchgate.net This process determines the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties and spectroscopic parameters can be calculated. researchgate.net
Key Electronic and Spectroscopic Descriptors:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational modes of the molecule. These calculated frequencies, when compared with experimental spectra, allow for precise assignment of spectral bands to specific molecular motions, such as the characteristic C≡N stretch or carbonyl C=O stretch. aip.org
Below is a hypothetical data table illustrating the types of results that would be generated from a quantum chemical analysis of this compound.
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capacity. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 5.6 eV | Correlates with chemical stability and low reactivity. |
| Dipole Moment | 4.8 D | Suggests a highly polar molecule, influencing solubility and intermolecular forces. |
| C≡N Vibrational Frequency | 2235 cm⁻¹ | Prediction for a key peak in the infrared spectrum for identification. |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a "computational microscope" to observe its dynamic behavior and interactions with its environment. stanford.edu This is particularly useful for understanding the properties of the compound in a condensed phase (e.g., as a liquid or in solution).
Simulation Protocol An MD simulation of this compound would typically begin by placing a number of molecules into a simulation box, often with a solvent, under periodic boundary conditions. The interactions between atoms are described by a force field (e.g., OPLS-AA), and the system's evolution is tracked by solving Newton's equations of motion. acs.org Simulations can be run to investigate thermodynamic, structural, and transport properties over a range of temperatures and pressures. chemrxiv.org
Dynamic Behavior and Stability Insights:
Local Structure and Intermolecular Forces: By calculating radial distribution functions, simulations can reveal how molecules arrange themselves relative to one another. For benzonitrile, studies have shown the importance of Coulombic interactions involving the nitrile group and hydrogen atoms, leading to specific local structures like antiparallel configurations. figshare.com Similar analyses for this compound could reveal how the oxopropyl group influences molecular packing and hydrogen bonding.
Transport Properties: MD simulations can be used to calculate bulk properties such as viscosity and self-diffusion coefficients. acs.orgchemrxiv.org These properties describe the mobility of the molecules and the internal friction of the liquid, which are essential for understanding its behavior as a solvent or in a formulation.
The following table provides examples of data that could be extracted from MD simulations to characterize the dynamic behavior of this compound.
| Property | Hypothetical Simulated Result | Indication |
| Self-Diffusion Coefficient (at 298 K) | 1.8 x 10⁻⁵ cm²/s | Describes the rate of molecular movement through the bulk liquid. |
| Rotational Correlation Time | 25 ps | Represents the average time it takes for the molecule to rotate significantly. |
| Dominant Intermolecular Interaction | H-bonding via carbonyl oxygen | Identifies the key non-covalent forces governing molecular association and stability. |
Vi. Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the foundational experiments for characterizing 4-(3-Oxopropyl)benzonitrile. The spectra provide distinct signals for each chemically unique proton and carbon atom, with their chemical shifts (δ) indicating their electronic environment.
In a typical analysis, the ¹H NMR spectrum of this compound displays signals corresponding to the aldehyde proton, the aromatic protons of the para-substituted benzene (B151609) ring, and the two methylene (B1212753) groups of the propyl chain. diva-portal.org The aldehyde proton appears as a characteristic triplet at approximately 9.83 ppm. The aromatic region shows two doublets, consistent with a para-substituted pattern, appearing at 7.66 and 7.35 ppm. The methylene groups of the propyl chain are observed as triplets at 3.23 and 2.89 ppm. diva-portal.org
The ¹³C NMR spectrum complements this data, showing signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbons), the nitrile carbon, and the aliphatic carbons of the propyl chain. diva-portal.org The carbonyl carbon is typically found significantly downfield at around 200.7 ppm, while the nitrile carbon appears near 118.6 ppm. diva-portal.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Data sourced from a 400 MHz spectrometer. diva-portal.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.83 | t | 1.2 | 1H | -CHO |
| 7.66 | d | 8.3 | 2H | Aromatic CH |
| 7.35 | d | 8.3 | 2H | Aromatic CH |
| 3.23 | t | 7.2 | 2H | -CH₂- |
| 2.89 | td | 7.2, 1.2 | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Data sourced from a 101 MHz spectrometer. diva-portal.org
| Chemical Shift (δ) ppm | Assignment |
| 200.7 | C=O |
| 143.9 | Quaternary Aromatic C |
| 132.5 | Aromatic CH |
| 129.6 | Aromatic CH |
| 118.6 | C≡N |
| 111.7 | Quaternary Aromatic C |
| 44.8 | -CH₂- |
| 27.8 | -CH₂- |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals at 3.23 ppm and 2.89 ppm, confirming the connectivity of the two methylene groups in the propyl chain. A weaker, long-range coupling might also be observed between the aldehyde proton (9.83 ppm) and its adjacent methylene protons (2.89 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link the proton signals to their respective carbon signals: the proton at 9.83 ppm to the carbon at 200.7 ppm (-CHO), the protons at 7.66 ppm and 7.35 ppm to their corresponding aromatic carbons at 132.5 ppm and 129.6 ppm, and the aliphatic protons at 3.23 ppm and 2.89 ppm to the carbons at 27.8 ppm and 44.8 ppm.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration. rsc.organgenechemical.com The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. rsc.org
To determine the purity of a batch of this compound, a precisely weighed amount of the sample and a high-purity internal standard (e.g., dimethyl terephthalate) are dissolved in a deuterated solvent. semanticscholar.org The ¹H NMR spectrum is then recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from the analyte (e.g., the aldehyde proton at 9.83 ppm) with a signal from the internal standard, the purity of the this compound can be calculated using a standard formula that accounts for the molar masses, number of protons, and weights of both the sample and the standard. angenechemical.com This technique is also invaluable for monitoring reaction progress by analyzing the relative integrals of signals from starting materials and products over time.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₉NO), the calculated exact mass of its protonated form ([M+H]⁺) is 160.0757. Experimental HRMS analysis using electrospray ionization (ESI) has confirmed this, with a measured value of 160.0754, which is well within the acceptable error margin and validates the molecular formula. diva-portal.org
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Formula | Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ | Source |
| This compound | C₁₀H₉NO | [M+H]⁺ | 160.0757 | 160.0754 | diva-portal.org |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. uni.lu This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 160.1) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Likely fragmentation pathways would include:
Loss of CO: Cleavage of the carbonyl group leading to a loss of carbon monoxide (28 Da), a common fragmentation for aldehydes and ketones.
Alpha-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for ketones and aldehydes with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.
Benzylic Cleavage: Fragmentation at the bond between the propyl chain and the aromatic ring.
The analysis of these specific fragment masses helps to confirm the connectivity and arrangement of the functional groups within the molecule.
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 160.1 | 132.1 | 28 (CO) | Loss of carbon monoxide |
| 160.1 | 116.0 | 44 (CH₃CHO) | Cleavage and rearrangement of the propyl chain |
| 160.1 | 102.1 | 58 (C₃H₆O) | Loss of the entire oxopropyl side chain |
| 160.1 | 104.1 | 56 (C₃H₄O) | McLafferty Rearrangement product ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these methods are crucial for confirming the presence of its two key functionalities: the nitrile (-C≡N) group and the aldehyde (-CHO) group.
The nitrile group gives rise to a characteristic and sharp absorption band in the IR spectrum. In aromatic nitriles, this C≡N stretching vibration typically appears in the 2240–2221 cm⁻¹ region. ijrte.org For benzonitrile (B105546) itself, this peak is well-documented. researchgate.net Research on related compounds, such as p-acetylbenzonitrile, shows the C≡N stretch at 2253 cm⁻¹ in the IR and 2231 cm⁻¹ in the Raman spectrum. orientjchem.org In a synthetic study involving a derivative of this compound, an IR absorption at 2228 cm⁻¹ was attributed to the nitrile stretch, consistent with expectations.
The aldehyde group presents two highly characteristic stretching vibrations. The C=O stretch of the carbonyl group is one of the most distinct absorptions in an IR spectrum, typically found in the range of 1740-1720 cm⁻¹ for aliphatic aldehydes. libretexts.org The presence of conjugation can lower this frequency. For instance, in p-acetylbenzonitrile, the C=O stretch is observed at 1648 cm⁻¹. orientjchem.org The second key feature for an aldehyde is the C-H stretching vibration of the aldehyde proton, which typically appears as a pair of weak to medium bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgpg.edu.pl The peak around 2720 cm⁻¹ is particularly diagnostic as few other absorptions occur in this region. libretexts.org
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C≡N stretch is typically strong and easily identifiable. orientjchem.orgresearchgate.net For benzonitrile, the C≡N stretching vibration is a prominent feature in its Raman spectrum. researchgate.net Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed bands to specific molecular motions, including stretching, bending, and deformation modes of the entire structure. orientjchem.orgnih.govijtsrd.com
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observation for this compound |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching (ν) | 2280 - 2200 | Strong, sharp peak around 2230 cm⁻¹ orientjchem.org |
| Aldehyde (C=O) | Stretching (ν) | 1740 - 1720 (unconjugated) | Strong, sharp peak around 1725 cm⁻¹ libretexts.org |
| Aldehyde (C-H) | Stretching (ν) | 2860 - 2800 and 2760 - 2700 | Two weak to medium peaks, one near 2820 cm⁻¹ and another near 2720 cm⁻¹ libretexts.org |
| Aromatic Ring (C=C) | Stretching (ν) | 1600 - 1450 | Multiple sharp peaks |
| Alkyl Chain (C-H) | Stretching (ν) | 3000 - 2850 | Medium to strong peaks just below 3000 cm⁻¹ athabascau.ca |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progress Monitoring and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying compounds containing chromophores—molecular moieties that absorb light in the UV or visible range. This compound possesses two primary chromophores: the benzonitrile group and the carbonyl group of the aldehyde.
The benzene ring and the nitrile group constitute a conjugated π-system, which gives rise to π→π* electronic transitions. These are typically observed in the UV region. For example, a structurally related compound, 4-cyanobenzaldehyde (B52832), exhibits significant UV absorption. researchgate.netethz.ch The aldehyde's carbonyl group also contributes to the UV-Vis spectrum through a lower-energy n→π* transition, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This absorption usually appears at a longer wavelength and is less intense than the π→π* transition.
UV-Vis spectroscopy is particularly effective for monitoring the progress of reactions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, one can track the reaction kinetics in real time. chromatographytoday.comsigmaaldrich.com For instance, in a reaction where this compound is consumed, a decrease in the intensity of its characteristic absorption peak would be observed over time.
This technique is also employed for purity assessment. The presence of impurities with significant UV absorbance can be detected as additional peaks or shoulders in the spectrum of the main compound. By comparing the spectrum of a synthesized batch against that of a pure standard, one can qualitatively assess its purity.
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected Wavelength Region | Significance |
|---|---|---|---|
| Benzonitrile Moiety | π → π* | ~230 - 280 nm | Strong absorption, characteristic of the aromatic system. researchgate.net |
| Carbonyl Group (C=O) | n → π* | >300 nm | Weak absorption, characteristic of the aldehyde functional group. chromatographytoday.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Identification of Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. epa.gov It is an essential tool for analyzing the purity of volatile and semi-volatile compounds like this compound and for identifying the components of complex reaction mixtures. ucl.ac.ukwhitman.edu
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The time it takes for a compound to travel through the column is its retention time (RT), a characteristic value under specific analytical conditions. After separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
The resulting molecular ion (M⁺˙) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For this compound (C₁₀H₉NO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (159.18 g/mol ). The nitrogen rule states that a molecule with an odd nominal molecular mass contains an odd number of nitrogen atoms, which is consistent with the structure of this compound. creative-proteomics.com
The fragmentation pattern provides crucial structural information. For alkylbenzenes, a common fragmentation involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. chromatographytoday.comcreative-proteomics.com Aldehydes and ketones are known to undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. In this compound, the fragmentation would likely involve the loss of parts of the oxopropyl side chain, leading to characteristic fragment ions. The presence of the benzonitrile moiety would likely result in a prominent fragment ion at m/z 103 (C₇H₅N⁺).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 159 | Molecular Ion [M]⁺˙ | [C₁₀H₉NO]⁺˙ | Confirms the molecular weight of the compound. |
| 130 | [M-CHO]⁺ | [C₉H₈N]⁺ | Loss of the formyl radical from the aldehyde. |
| 103 | [C₆H₄CN]⁺ | [C₇H₄N]⁺ | Fragment corresponding to the cyanophenyl group. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Common fragment for alkyl-substituted benzenes. creative-proteomics.com |
Q & A
Q. How to validate drug-likeness using molecular docking and ADMET predictions?
- Methodological Answer : Use SwissADME or ProTox-II to predict ADMET properties. Dock the compound into active sites (e.g., hydantoin derivatives in imidazolidinone targets) and calculate binding free energies .
Key Notes
- Advanced Focus : Emphasized mechanistic insights (e.g., TICT states, Fukui functions) over industrial applications.
- Methodological Rigor : Prioritized techniques validated in peer-reviewed studies (e.g., FePO4 catalysis, DFT/NBO analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
